![molecular formula C11H14F6N2O4-2 B11815946 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H16F6N2O4. It is a light-yellow solid that is often used in various chemical reactions and research applications. The compound is known for its unique bicyclic structure, which includes a diazabicyclo[4.2.0]octane core.
Preparation Methods
The synthesis of 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate typically involves the reaction of 8-methyl-3,8-diazabicyclo[4.2.0]octane with trifluoroacetic acid. The reaction conditions often include room temperature and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Chemical Reactions Analysis
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound used as a catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure, known for its biological activities.
The uniqueness of this compound lies in its specific trifluoroacetate group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H14F6N2O4-2 |
|---|---|
Molecular Weight |
352.23 g/mol |
IUPAC Name |
8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)/p-2 |
InChI Key |
DYJPMQAVAUHGMI-UHFFFAOYSA-L |
Canonical SMILES |
CN1CC2C1CNCC2.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






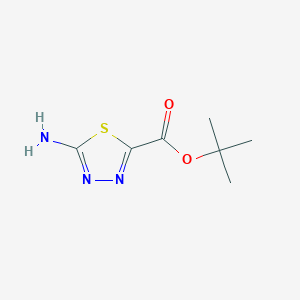
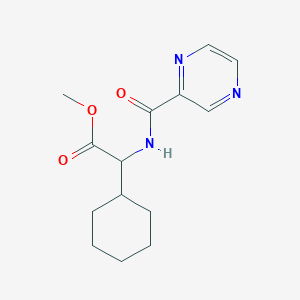
![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)
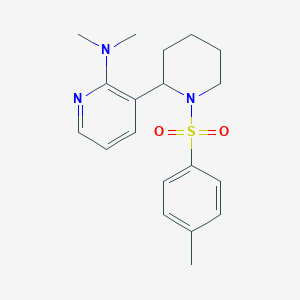
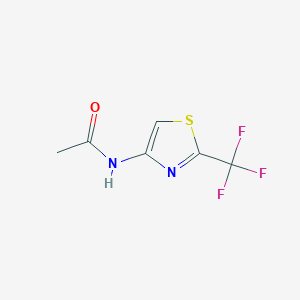
![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)

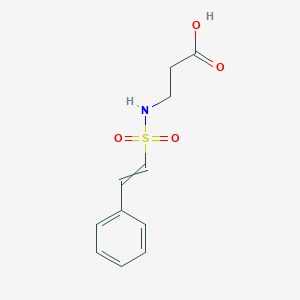
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11815942.png)

